molecular formula C19H22N6O4S2 B305539 N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide

N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide

Cat. No. B305539
M. Wt: 462.6 g/mol
InChI Key: ZOSXFASXYLBQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell walls and membranes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and cancer cell lines. Another advantage is its relatively low toxicity compared to other antimicrobial and anticancer agents. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide. One direction is to investigate its potential as a combination therapy with other antimicrobial and anticancer agents. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further research can be done to improve its solubility and bioavailability for potential use in vivo.

Synthesis Methods

The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide involves several steps. The first step is the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobutyrate to form the corresponding ester. The ester is then reacted with thiosemicarbazide to form the thiosemicarbazone. The thiosemicarbazone is then reacted with 2-chloro-1,3-thiazole to form the thiazole derivative. Finally, the thiazole derivative is reacted with 2-oxo-2-(1,3-thiazol-2-ylamino)ethylsulfanyl chloride to form the desired compound.

Scientific Research Applications

N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide has been used in various scientific research applications. It has been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anticancer activity against various cancer cell lines such as MCF-7, HepG2, and A549. Additionally, it has been shown to have antifungal activity against Candida albicans.

properties

Molecular Formula

C19H22N6O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N6O4S2/c1-4-25-15(10-21-17(27)12-5-6-13(28-2)14(9-12)29-3)23-24-19(25)31-11-16(26)22-18-20-7-8-30-18/h5-9H,4,10-11H2,1-3H3,(H,21,27)(H,20,22,26)

InChI Key

ZOSXFASXYLBQFP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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